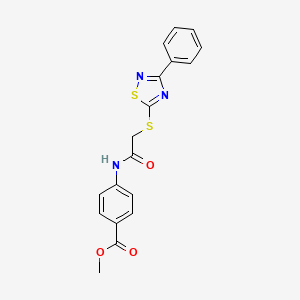

Methyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate

Descripción

Methyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate is a synthetic small molecule featuring a benzoate ester core linked via an acetamido-thioether bridge to a 3-phenyl-1,2,4-thiadiazole moiety.

Propiedades

IUPAC Name |

methyl 4-[[2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S2/c1-24-17(23)13-7-9-14(10-8-13)19-15(22)11-25-18-20-16(21-26-18)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQZOVBKRTNTTTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of hydrazinecarbothioamide with an appropriate aldehyde to form the thiadiazole core . This intermediate is then reacted with 4-aminobenzoic acid derivatives under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can occur, particularly at the thiadiazole ring, where nucleophiles replace existing substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Antimicrobial Activity

- Research indicates that compounds containing thiadiazole derivatives exhibit significant antimicrobial properties against various bacterial strains. Methyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate has been tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 15 µg/mL Escherichia coli 12 µg/mL -

Anticancer Properties

- The compound's mechanism of action may involve the induction of apoptosis in cancer cells through the modulation of key signaling pathways. Studies have shown that similar thiadiazole derivatives can inhibit cell proliferation in various cancer cell lines by inducing cell cycle arrest and apoptosis.

-

Acetylcholinesterase Inhibition

- Thiadiazole-containing compounds have been investigated for their potential as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's. The ability of this compound to inhibit this enzyme could lead to therapeutic applications in cognitive disorders.

Agricultural Applications

- Pesticidal Activity

- The unique structure of this compound makes it a candidate for development as a pesticide. Its ability to disrupt biological processes in pests could provide an effective means of crop protection against a range of agricultural pests.

Materials Science Applications

- Dye and Pigment Production

- The compound's structural features allow it to function as a dye or pigment in various applications. Its potential to impart color while maintaining stability under different environmental conditions makes it suitable for use in textiles and coatings.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of several thiadiazole derivatives, including this compound). The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.

Case Study 2: Anticancer Activity

In vitro studies reported in Cancer Letters demonstrated that this compound induced apoptosis in human breast cancer cells through caspase activation pathways. The compound exhibited an IC50 value of approximately 20 µM.

Mecanismo De Acción

The mechanism of action of Methyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets within cells. The thiadiazole ring is known to disrupt DNA replication processes, thereby inhibiting cell proliferation. This compound may also interact with various enzymes, leading to apoptosis or programmed cell death in cancer cells .

Comparación Con Compuestos Similares

Core Heterocycle Modifications: Thiadiazole vs. Triazole

- Methyl 4-(2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate (): Replacing the thiadiazole with a 4-amino-1,2,4-triazole introduces an additional nitrogen and an amino group. However, the triazole’s reduced sulfur content may diminish metal-binding affinity compared to the thiadiazole .

Ethyl 4-((2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)thiazol-5-yl)methyl)benzoate ():

Substituting the thiadiazole with a pyrimidine ring introduces aromatic π-system interactions. The 4,6-dimethyl groups increase steric bulk (logP ~3.2), possibly reducing solubility but improving target selectivity. Pyrimidines are common in kinase inhibitors, suggesting divergent biological targets compared to thiadiazole derivatives .

Substituent Position and Electronic Effects

N-Phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide ():

Here, the thiadiazole is retained, but the benzoate ester is replaced with a piperazine-carboxamide. The piperazine moiety enhances water solubility (predicted aqueous solubility >50 mg/mL) and introduces basicity (pKa ~8.5), favoring ionic interactions in physiological environments. This structural shift likely redirects activity toward anti-inflammatory or CNS targets .- 4-Phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thiol (): The thiadiazole is repositioned (1,3,4-thiadiazole vs. 1,2,4-thiadiazole), altering electronic distribution. The 2-yl sulfur in 1,3,4-thiadiazole may exhibit stronger electron-withdrawing effects, polarizing the acetamido bridge and affecting reactivity in nucleophilic substitutions .

Functional Group Variations: Ester vs. Acid/Carboxamide

- (6R,7S)-7-(2-[(4-Carboxy-3-hydroxyisothiazol-5-yl)thio]acetamido)-... (): Replacing the benzoate ester with a carboxylic acid increases polarity (logP ~1.5) and introduces pH-dependent solubility.

Actividad Biológica

Methyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate is a compound that belongs to the class of thiadiazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H16N2O2S2

- Molecular Weight : 336.43 g/mol

- CAS Number : 32991-58-5

Table 1: Physical Properties

| Property | Value |

|---|---|

| Density | 1.33 g/cm³ |

| Boiling Point | 358.4 °C at 760 mmHg |

| Melting Point | Not Available |

| Flash Point | 170.6 °C |

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives in cancer therapy. For instance, a study demonstrated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines:

- MCF-7 (Breast Cancer) : IC50 = 0.28 µg/mL

- HepG2 (Liver Cancer) : IC50 = 10.10 µg/mL

- HL-60 (Acute Promyelocytic Leukemia) : IC50 = 9.6 µM

These compounds induce apoptotic cell death and exhibit cell cycle arrest at the G2/M phase, indicating their potential as effective anticancer agents .

Antimicrobial Activity

Thiadiazole derivatives have also shown promising antimicrobial properties. A review highlighted that compounds with a 1,3,4-thiadiazole moiety displayed significant antibacterial and antifungal activities against various pathogens:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus cereus

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

- Fungal strains : Aspergillus niger, Aspergillus fumigatus

For example, derivatives substituted with phenyl or nitrophenyl groups exhibited minimum inhibitory concentrations (MIC) lower than standard antibiotics .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to its structural features. Modifications to the thiadiazole ring or substituents on the phenyl group can significantly enhance biological activity. For instance:

- Substituting different groups at the C-5 position of the thiadiazole ring has been shown to affect cytotoxicity.

Table 2: Summary of Biological Activities

| Activity Type | Cell Line/Pathogen | IC50/MIC Value |

|---|---|---|

| Anticancer | MCF-7 | 0.28 µg/mL |

| HepG2 | 10.10 µg/mL | |

| HL-60 | 9.6 µM | |

| Antibacterial | S. aureus | MIC = 32.6 μg/mL |

| E. coli | MIC = 47.5 μg/mL | |

| Antifungal | A. niger | MIC = Not specified |

Case Study 1: In Vivo Efficacy

In a recent in vivo study using tumor-bearing mice models, a derivative of thiadiazole demonstrated targeted delivery to sarcoma cells, supporting its potential for selective cancer therapy . This study utilized radioactive tracing to confirm the targeting ability of the compound.

Case Study 2: Combination Therapy

Another study explored the combination of thiadiazole derivatives with existing chemotherapeutics to assess synergistic effects. Results indicated enhanced efficacy against resistant cancer cell lines when used in combination, suggesting a promising avenue for future research .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate, and how are intermediates stabilized?

- Methodological Answer : The synthesis typically involves sequential thioether formation and amide coupling. For example, thiol-containing intermediates (e.g., 3-phenyl-1,2,4-thiadiazole-5-thiol) are reacted with α-haloacetamides under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage . Subsequent esterification or coupling with methyl 4-aminobenzoate is performed using carbodiimide coupling agents (e.g., EDC/HOBt). Intermediates are stabilized via low-temperature crystallization or chromatographic purification to prevent oxidation of thiol groups .

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the thiadiazole ring and acetamido linker. Infrared Spectroscopy (IR) verifies carbonyl (C=O) and thioether (C-S) bonds. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC ensures purity (>95%) .

Q. What are the solubility and stability profiles under standard laboratory conditions?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in methanol. Stability tests indicate degradation under UV light or prolonged moisture exposure, necessitating storage in amber vials with desiccants .

Advanced Research Questions

Q. What strategies optimize reaction yields in the synthesis of thiadiazole-containing analogs?

- Methodological Answer : Yield optimization involves adjusting reaction parameters:

- Temperature : 60–80°C for thioether formation to balance reactivity and side reactions .

- Catalysts : Use of phase-transfer catalysts (e.g., TBAB) enhances thiol nucleophilicity in biphasic systems .

- Purification : Gradient column chromatography (hexane/EtOAc) resolves thiadiazole derivatives from byproducts .

Q. How does the electronic nature of the thiadiazole ring influence electrophilic substitution reactions?

- Methodological Answer : The 1,2,4-thiadiazole ring is electron-deficient due to electronegative nitrogen atoms, directing electrophilic attacks to the 5-position. Computational studies (DFT) show charge distribution favoring nitration or halogenation at this site, confirmed experimentally via regioselective bromination .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity, and how are contradictions in data resolved?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative strains .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Data Contradictions : Variability in activity may arise from assay conditions (e.g., serum protein binding). Normalize results using internal controls (e.g., doxorubicin) and validate via dose-response repeats .

Q. How can molecular docking predict the compound’s interaction with biological targets?

- Methodological Answer : Docking simulations (AutoDock Vina) model binding to enzymes like DHFR or COX-2. The thiadiazole and benzoate moieties show hydrogen bonding with active-site residues (e.g., Arg70 in DHFR). Validation includes comparing docking scores with known inhibitors and MD simulations for binding stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.